

Isamfazole: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

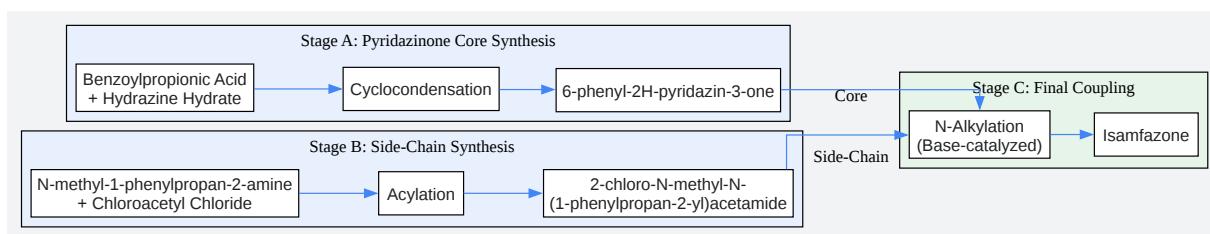
Compound Name: *Isamfazole*

Cat. No.: B15600881

[Get Quote](#)

Abstract

Isamfazole (CAS 55902-02-8) is a pyridazinone derivative recognized for its potential anti-inflammatory and analgesic properties. With the molecular formula $C_{22}H_{23}N_3O_2$, its structure comprises a central 6-oxo-3-phenyl-pyridazinyl core linked via an N-acetamide group to a N-methyl-N-(1-phenylpropan-2-yl) moiety. This technical guide provides a comprehensive overview of a proposed synthetic route for **isamfazole** and details the standard protocols for its physicochemical characterization. The document includes detailed experimental methodologies, tabulated quantitative data based on structural predictions, and workflow diagrams to support researchers, scientists, and professionals in the field of drug development. Furthermore, a representative inflammatory signaling pathway potentially modulated by this class of compounds is illustrated.


Synthesis of Isamfazole

The synthesis of **isamfazole** can be approached through a convergent strategy, involving the independent preparation of the pyridazinone heterocyclic core and the N-substituted side chain, followed by their subsequent coupling. While a specific published procedure for **isamfazole** is not readily available, the following pathway is proposed based on well-established reactions for pyridazinone synthesis and N-alkylation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Proposed Synthetic Pathway

The overall synthetic workflow involves three main stages:

- Stage A: Synthesis of the Pyridazinone Core (6-phenyl-2H-pyridazin-3-one). This is achieved via the reaction of a γ -keto acid with hydrazine.[1][4]
- Stage B: Synthesis of the Side-Chain Intermediate (2-chloro-N-methyl-N-(1-phenylpropan-2-yl)acetamide). This involves the acylation of a secondary amine with chloroacetyl chloride.
- Stage C: Final Coupling Reaction. The final step is the N-alkylation of the pyridazinone core with the chlorinated side-chain intermediate to yield **isamfazole**.[3][5]

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Isamfazole**.

Experimental Protocols

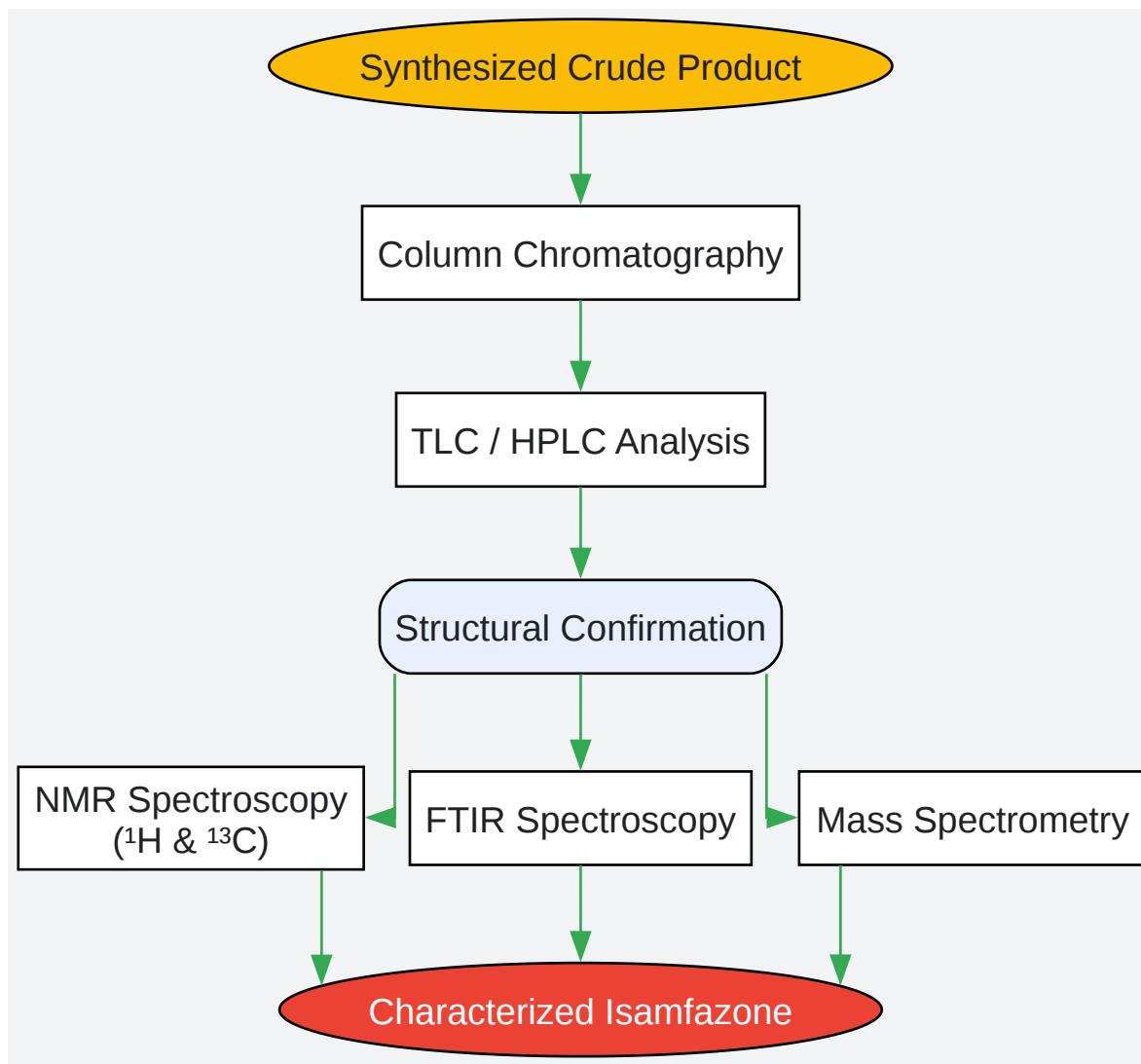
Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (Pyridazinone Core)

- To a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]
- Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

- Pour the concentrated mixture into ice-cold water to precipitate the product.
- Filter the resulting solid, wash with cold water, and dry under vacuum.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified pyridazinone core.

Protocol 2: Synthesis of 2-chloro-N-methyl-N-(1-phenylpropan-2-yl)acetamide (Side-Chain)

- Dissolve N-methyl-1-phenylpropan-2-amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N_2).
- Cool the solution to 0 °C in an ice bath.
- Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring vigorously.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding water. Separate the organic layer.
- Wash the organic layer sequentially with dilute HCl, saturated $NaHCO_3$ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude chloroacetamide intermediate. This intermediate can be used in the next step without further purification or purified by column chromatography if necessary.


Protocol 3: Synthesis of **Isamfazone** (Final N-Alkylation)

- Suspend the synthesized 6-phenyl-2H-pyridazin-3-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
- Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C to deprotonate the pyridazinone nitrogen. Stir for 30 minutes.
- Add the chloroacetamide side-chain (1.1 equivalents) dissolved in DMF dropwise to the reaction mixture.

- Allow the reaction to stir at room temperature for 24 hours or heat gently (50-60 °C) to drive the reaction to completion. Monitor by TLC.
- Once the reaction is complete, carefully quench by the slow addition of water.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford pure **isamfazone**.

Physicochemical Characterization

Following synthesis and purification, the identity and purity of **isamfazone** are confirmed using standard analytical techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of **Isamfazole**.

Physical Properties

The physical properties of **isamfazole** are summarized below. Experimental values should be determined from the purified compound.

Property	Predicted / Known Value
Molecular Formula	C ₂₂ H ₂₃ N ₃ O ₂
Molecular Weight	361.44 g/mol
Appearance	Expected to be a solid at room temperature
Melting Point	To be determined experimentally (TBD)
Solubility	Limited solubility in water; soluble in organic solvents. [2]
CAS Number	55902-02-8

Spectroscopic Analysis

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve 5-10 mg of purified **isamfazone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data (in CDCl₃, estimated)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.3	Multiplet	10H	Protons on two phenyl rings
~ 7.0 - 6.8	Multiplet	2H	Protons on pyridazinone ring (C=CH)
~ 4.5 - 4.2	Multiplet	1H	Methine proton (-CH-) on propyl side chain
~ 4.0	Singlet	2H	Methylene protons (-CH ₂ -) of the acetamide linker
~ 3.0 - 2.8	Multiplet	2H	Methylene protons (-CH ₂ -) on propyl side chain
~ 2.7	Singlet	3H	N-methyl protons (-NCH ₃)
~ 1.2	Doublet	3H	Methyl protons (-CH ₃) on propyl side chain

Predicted ¹³C NMR Data (in CDCl₃, estimated)

Chemical Shift (δ , ppm)	Assignment
~ 170.0	Amide carbonyl (C=O)
~ 160.0	Pyridazinone carbonyl (C=O)
~ 145.0 - 125.0	Aromatic and vinyl carbons
~ 55.0	Methine carbon (-CH-) on propyl side chain
~ 50.0	Methylene carbon (-CH ₂ -) of acetamide
~ 40.0	Methylene carbon (-CH ₂ -) on propyl side chain
~ 35.0	N-methyl carbon (-NCH ₃)
~ 15.0	Methyl carbon (-CH ₃) on propyl side chain

Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy

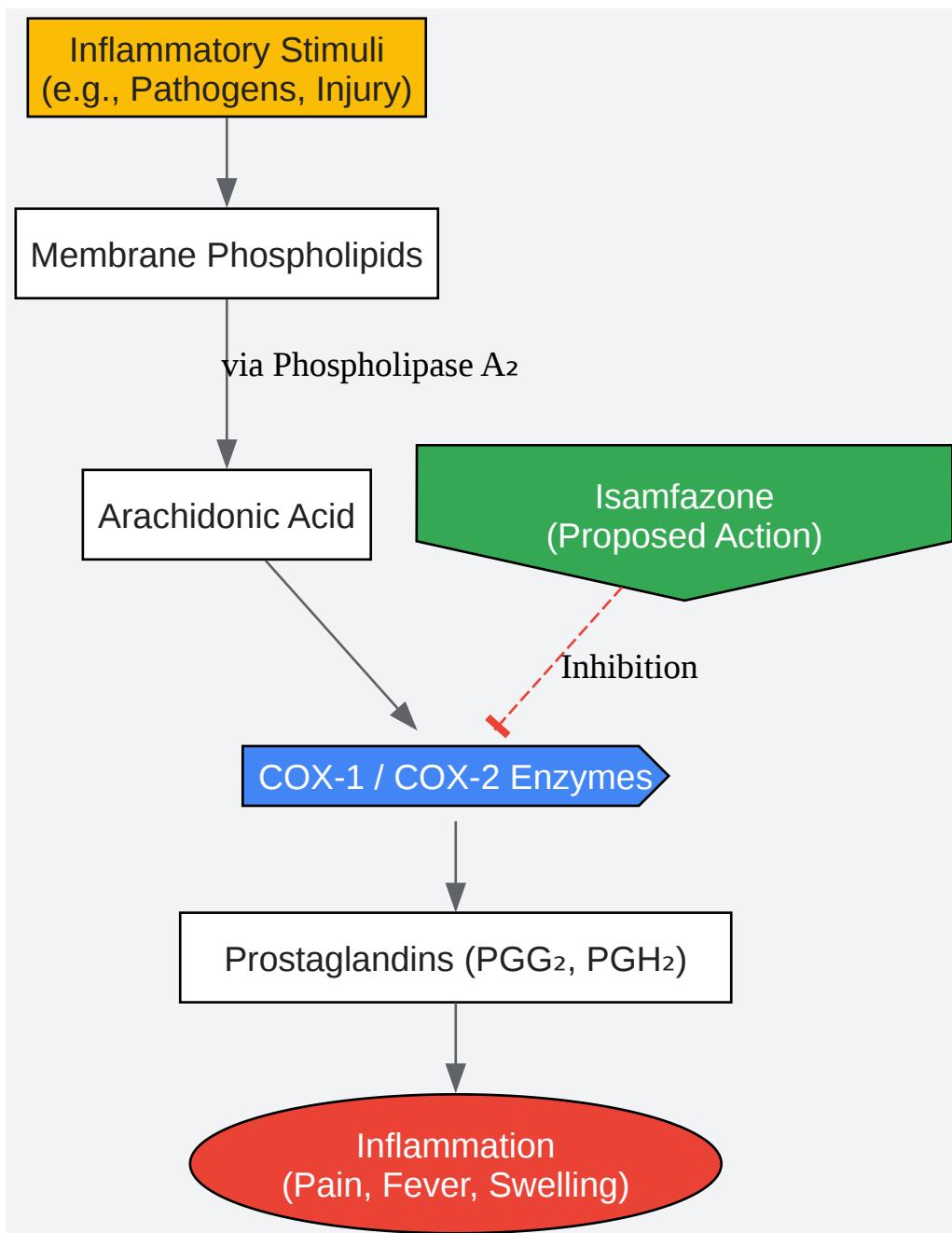
- Ensure the sample is dry.
- Place a small amount of the purified solid **isamfazone** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic and Vinyl C-H stretch
~ 2980 - 2850	Medium	Aliphatic C-H stretch
~ 1680	Strong	Amide C=O stretch (Amide I band)
~ 1660	Strong	Pyridazinone C=O stretch
~ 1600, 1490	Medium	Aromatic C=C ring stretch
~ 1450	Medium	C-H bend (scissoring)
~ 1250	Medium	C-N stretch

Protocol 6: Mass Spectrometry (MS)

- Dissolve a small amount of **isamfazole** in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum in positive ion mode.
- Determine the mass-to-charge ratio (m/z) of the molecular ion $[M+H]^+$ and analyze the fragmentation pattern to confirm the structure.


Predicted Mass Spectrometry Data (ESI+)

m/z Value	Assignment
362.18	$[M+H]^+$ (Protonated molecular ion)
TBD	Fragments corresponding to cleavage of the amide bond or side chain.

Proposed Mechanism of Action

Isamfazole belongs to the pyridazinone class of compounds, many of which exhibit significant anti-inflammatory activity.^{[4][6]} The therapeutic effects of these agents are often attributed to their ability to modulate key pathways in the inflammatory cascade. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs)—potent mediators of pain, fever, and inflammation.^{[7][8]} Pyridazinone derivatives have been specifically investigated as potential selective COX-2 inhibitors, which would offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.^{[9][10]}

Beyond COX inhibition, pyridazinone scaffolds have been shown to regulate other inflammatory mediators, including reducing the release of tumor necrosis factor-alpha (TNF- α) and disrupting interleukin-6 (IL-6) signaling.^{[9][11]} Therefore, it is plausible that **isamfazole** exerts its anti-inflammatory effects by inhibiting one or more of these key enzymatic or signaling pathways.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism targeting the COX pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. N-alkylation: Significance and symbolism [wisdomlib.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. sarpublishation.com [sarpublishation.com]
- 7. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF- α , and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isamfazole: A Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600881#isamfazole-synthesis-and-characterization\]](https://www.benchchem.com/product/b15600881#isamfazole-synthesis-and-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com